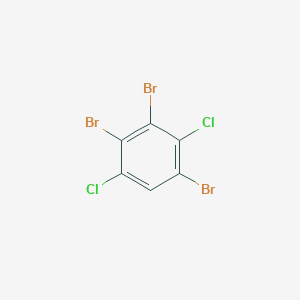

1,3,4-Tribromo-2,5-dichlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Tribromo-2,5-dichlorobenzene (TBDCB) is a halogenated aromatic compound with the chemical formula C6HBr3Cl2 . It has a molecular weight of 383.69 .

Synthesis Analysis

While there is no direct synthesis process available for this compound, a related compound, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde, can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three bromine atoms and two chlorine atoms attached .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,3,4-Tribromo-2,5-dichlorobenzene has been utilized in various synthetic applications. For instance, Rot et al. (2000) demonstrated the synthesis of polystannylated benzene derivatives from 1,3,5-tribromo- and 1,2,4,5-tetrabromobenzene, which were then converted to tris- and tetrakis(chloromercurio)benzenes. Their study also explored the spectral properties of these new compounds (Rot et al., 2000). Additionally, Chapyshev and Chernyak (2013) investigated the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene, leading to the formation of various triazidobenzenes, potentially useful in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

Electrochemical Studies

Mubarak and Peters (1997) conducted electrochemical studies on di-, tri-, and tetrahalobenzenes, including 1,2,4,5-tetrabromobenzene, revealing interesting aspects of their electrochemical reduction behavior (Mubarak & Peters, 1997).

Thermodynamic Investigations

In thermodynamic research, the heat capacities of related compounds like 1,3,5-tribromobenzene were measured by Linde et al. (2005), providing critical data for understanding their thermodynamic functions (Linde et al., 2005).

Environmental and Catalytic Studies

Environmental studies, such as those by Morita (1977) and Bosma et al. (1988), have explored the presence and transformation of chlorinated benzenes, including trichlorobenzenes, in various environments. These studies highlight the ecological impact and biodegradation processes of these compounds (Morita, 1977) (Bosma et al., 1988). Also, research by Krishnamoorthy et al. (2000) on the catalytic oxidation of dichlorobenzene and related compounds over various metal oxides offers insights into potential industrial applications (Krishnamoorthy et al., 2000).

Crystal Structure Analysis

Crystallographic data for compounds similar to 1,3,5-tribromobenzene, such as 1,3,5-trichlorobenzene, were reported by Belaaraj et al. (1984), providing valuable information on their structural properties (Belaaraj et al., 1984).

Advanced Oxidation Processes

Research on advanced oxidation processes like photocatalysis and sonolysis, as explored by Selli et al. (2008), offers insights into the degradation mechanisms of chlorobenzenes in environmental contexts (Selli et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1,3,4-Tribromo-2,5-dichlorobenzene are not well-documented in the literature. This compound is a derivative of benzene, which is known to interact with various biological molecules. The specific targets for this compound remain to be identified .

Mode of Action

As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . .

Propiedades

IUPAC Name |

1,3,4-tribromo-2,5-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHIDUWUOGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr3Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)

![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)